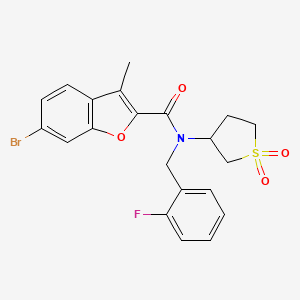

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C21H19BrFNO4S |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

6-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H19BrFNO4S/c1-13-17-7-6-15(22)10-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3 |

InChI Key |

XYBQQBPRFAKYBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

The compound 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- Molecular Formula : C18H20BrFNO3S

- Molecular Weight : 401.33 g/mol

Structure

The structure features a benzofuran moiety, a dioxidotetrahydrothiophene, and a fluorobenzyl substituent, which contribute to its unique properties and biological activity.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Pathways : Many benzofuran derivatives have been shown to inhibit specific enzymes involved in disease progression.

- Antioxidant Properties : The presence of the dioxidotetrahydrothiophene group suggests potential antioxidant effects, which can mitigate oxidative stress in cells.

Therapeutic Applications

The compound is being investigated for its potential use in treating:

- Inflammatory Diseases : Its structural components may modulate inflammatory pathways.

- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.

Case Studies

- Anticancer Activity :

- Inflammation Modulation :

- Neuroprotective Effects :

Data Table of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds with similar structures are often investigated for their potential as inhibitors of various biological targets , including enzymes and receptors involved in disease pathways. For example, compounds that inhibit diacylglycerol O-acyltransferase 2 (DGAT2) have been linked to metabolic disorders and obesity treatment . The specific application of this compound as a DGAT2 inhibitor has not been explicitly documented but is a plausible area for exploration.

Neuroscience

The interaction of benzofuran derivatives with neurotransmitter receptors suggests potential applications in neuropharmacology . Compounds similar to 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide have shown promise in modulating serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. These compounds demonstrated significant activity against human cancer cells while exhibiting lower toxicity towards healthy cells . The structural features of this compound may similarly confer anticancer properties.

Antibacterial Properties

Benzofuran derivatives have been screened for antibacterial activities against standard and clinical strains . Given the structural similarities, this compound may also exhibit antibacterial effects, making it a candidate for further investigation in infectious disease research.

Case Studies and Research Findings

Comparison with Similar Compounds

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

- Key Differences :

- Halogen substitution: Chlorine at position 5 vs. bromine at position 4.

- Benzyl substituent: 3-Methoxybenzyl vs. 2-fluorobenzyl.

- Additional methyl group at position 6 on the benzofuran core.

- The 3-methoxy group increases electron-donating properties, contrasting with the electron-withdrawing 2-fluoro group in the target compound .

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

- Key Differences :

- Bromine at position 5 vs. position 5.

- Benzyl substituent: 3-Fluorobenzyl vs. 2-fluorobenzyl.

- The 3-fluoro vs. 2-fluoro substitution on the benzyl group may influence dipole moments and target affinity .

Analogues with Heterocyclic Modifications

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

- Key Differences: Replacement of 2-fluorobenzyl with 2-furylmethyl. No bromo substituent on the benzofuran core.

- Absence of bromine decreases molecular weight (446.4 g/mol vs. 480.3 g/mol) and may reduce halogen bonding interactions .

Core Structure Variations

3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide

- Key Differences: Benzothienofuran core replaces benzofuran. Additional aminocarbonylamino group at position 3.

- Implications: The sulfur atom in the thiophene ring increases electron density and may alter metabolic stability.

Data Tables

Table 1: Structural and Molecular Comparison of Key Analogues

*Calculated based on molecular formula.

Research Findings and Implications

- Halogen Effects : Bromine at position 6 (target compound) vs. position 5 () may enhance steric interactions in target binding pockets, while chlorine () offers reduced lipophilicity .

- Substituent Positioning : 2-Fluorobenzyl (target) vs. 3-fluorobenzyl () alters electronic effects; the ortho-fluoro group may induce conformational rigidity .

- Heterocyclic Variations : Furylmethyl () vs. fluorobenzyl modulates solubility and metabolic pathways due to oxygen vs. fluorine chemistry .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. For benzofuran derivatives, key steps include:

- Catalyst Selection : Use of NaH in THF for deprotonation, as demonstrated in benzofuran alkylation reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., nucleophilic substitutions) minimize side reactions .

- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .

What analytical techniques are recommended for characterizing structural integrity?

Basic Research Question

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfone groups) .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Br isotopes) .

How to design a structure-activity relationship (SAR) study evaluating halogen substituents?

Advanced Research Question

Methodological Answer:

- Comparative Synthesis : Synthesize analogs with Cl, Br, or I at the benzofuran 6-position and 2-fluorobenzyl groups.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Electron-Withdrawing Effects : Correlate halogen electronegativity (F > Cl > Br > I) with bioactivity. Fluorine’s inductive effects may enhance receptor binding, while bromine’s bulkiness could alter steric interactions .

- Data Analysis : Use multivariate regression to isolate substituent contributions from other structural variables .

What strategies resolve discrepancies in enzyme inhibition data across studies?

Advanced Research Question

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cofactors) to control variables .

- Orthogonal Validation : Confirm results using complementary methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .

- Meta-Analysis : Compare datasets from PubChem or journal articles (e.g., ) to identify outliers or protocol-dependent artifacts.

- Molecular Dynamics (MD) Simulations : Model enzyme-compound interactions to assess binding mode consistency .

How to employ computational models to predict target interactions?

Advanced Research Question

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in active sites (e.g., sulfone group interactions with catalytic lysine residues) .

- Pharmacophore Modeling : Identify critical features (e.g., benzofuran core, fluorobenzyl hydrophobicity) using tools like MOE or Phase .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast metabolic stability, leveraging PubChem data for training sets .

What methodologies assess metabolic stability and pharmacokinetics?

Advanced Research Question

Methodological Answer:

- In Vitro Microsomal Assays : Incubate compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

- In Vivo PK Studies : Administer compound to rodents and collect plasma samples at intervals. Non-compartmental analysis calculates , , and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.